Dibutyl methyl phosphate

Catalog No.
S3344994
CAS No.
7242-59-3
M.F
C9H21O4P
M. Wt
224.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dibutyl methyl phosphate

CAS Number

7242-59-3

Product Name

Dibutyl methyl phosphate

IUPAC Name

dibutyl methyl phosphate

Molecular Formula

C9H21O4P

Molecular Weight

224.23 g/mol

InChI

InChI=1S/C9H21O4P/c1-4-6-8-12-14(10,11-3)13-9-7-5-2/h4-9H2,1-3H3

InChI Key

LPRHLAXCXZTKNI-UHFFFAOYSA-N

SMILES

CCCCOP(=O)(OC)OCCCC

solubility

0.03 M

Canonical SMILES

CCCCOP(=O)(OC)OCCCC

The exact mass of the compound Dibutyl methyl phosphate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.03 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 190388. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Solvent for Separations:

  • DBMP exhibits properties that make it a useful solvent for separation techniques.
  • Due to its polarity and ability to form complexes with metal ions, DBMP can be used in solvent extraction processes for separating elements or compounds.
  • Research has explored its application in separating lanthanide ions, which are a group of elements with similar chemical properties [].

Organic Synthesis:

  • DBMP can act as a reactant or a catalyst in organic synthesis reactions.
  • Studies have investigated its role in reactions like alkylation, a process where an alkyl group (carbon chain) is introduced into a molecule [].
  • Researchers are also exploring its potential as a flame retardant additive in polymers [].

Dibutyl methyl phosphate is an organic compound with the molecular formula C9H21O4PC_9H_{21}O_4P. It is classified as a dialkyl phosphate and appears as a pale-amber, odorless liquid. The compound is moderately soluble in water, with a solubility of approximately 18 g/L at 20°C. Its density is around 1.06 g/mL, making it denser than water, and it has a boiling point of approximately 100°C. Dibutyl methyl phosphate is known for its ability to react exothermically with bases, and it can release flammable hydrogen gas when in contact with certain metals .

Typical of phosphoric acid esters. It reacts vigorously with bases, leading to the formation of salts and alcohols. The compound can also participate in esterification reactions, where it can form more complex esters by reacting with alcohols under acidic or basic conditions. Additionally, dibutyl methyl phosphate can decompose upon heating, producing toxic fumes including phosphoric acid .

The synthesis of dibutyl methyl phosphate typically involves the reaction of butanol with phosphorus oxychloride in the presence of a catalyst. A notable method includes:

  • Reaction Setup: Place phosphorus oxychloride in a reaction vessel.
  • Addition of Alcohol: Slowly add butanol while maintaining a low temperature (0–10°C) to control the reaction rate.
  • Stirring: Continue stirring for several hours as the mixture warms up to facilitate the reaction.
  • Workup: Neutralize the reaction mixture using an acid wash followed by purification steps such as washing and refining to isolate the final product .

Dibutyl methyl phosphate has several applications across different industries:

  • Solvent: Used as a solvent in chemical processes due to its ability to dissolve various organic compounds.
  • Plasticizer: Employed in plastics manufacturing to enhance flexibility and durability.
  • Surfactant: Acts as a surfactant in formulations for detergents and emulsifiers.
  • Chemical Intermediate: Serves as an intermediate in the synthesis of other chemical compounds, particularly in pharmaceuticals and agrochemicals .

Studies have shown that dibutyl methyl phosphate interacts with various biological systems, influencing membrane dynamics and potentially altering cellular processes. Its amphiphilic nature allows it to integrate into lipid bilayers, affecting permeability and fluidity. Additionally, research into its mixtures with other compounds has revealed interesting properties such as optical birefringence under magnetic fields, indicating potential applications in advanced materials science .

Dibutyl methyl phosphate shares similarities with other alkyl phosphates but possesses unique characteristics that differentiate it from them. Below is a comparison table highlighting dibutyl methyl phosphate alongside similar compounds:

Compound NameMolecular FormulaUnique Features
Dibutyl phosphateC8H19O4PC_8H_{19}O_4PLacks the methyl group; used primarily as a solvent
Diethyl methyl phosphateC8H17O4PC_8H_{17}O_4PSimilar structure; different alkyl groups; lower boiling point
Tributyl phosphateC12H27O4PC_{12}H_{27}O_4PContains three butyl groups; higher viscosity
Dimethyl phosphateC2H7O4PC_2H_7O_4PSmaller molecular size; more volatile

Dibutyl methyl phosphate's unique combination of properties makes it particularly useful in applications requiring both solvent capabilities and surfactant behavior, distinguishing it from other similar compounds .

XLogP3

2

Other CAS

7242-59-3

Wikipedia

Phosphoric acid, dibutyl methyl ester

Dates

Last modified: 02-18-2024

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